(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
描述
The compound (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core with dual sulfonyl substituents: a 3,4-difluorophenyl group at the 8-position and a phenyl group at the 3-position. Sulfonamide groups are known for enhancing metabolic stability and binding affinity, while fluorine atoms improve lipophilicity and electronic properties .
属性
IUPAC Name |
3-(benzenesulfonyl)-8-(3,4-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S2/c20-18-9-8-16(12-19(18)21)28(25,26)22-13-6-7-14(22)11-17(10-13)27(23,24)15-4-2-1-3-5-15/h1-5,8-9,12-14,17H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQZGFHZYCVUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo compounds, which have garnered attention for their potential biological activities, particularly in the field of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a bicyclic framework with sulfonyl groups that are crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, primarily through inhibition of specific enzymes and receptors. Notably:
- Inhibition of Presenilin 1 (PSEN1) : Studies have shown that azabicyclo compounds can selectively inhibit PSEN1, which is involved in Alzheimer's disease pathology. The compound exhibits low nanomolar potency against PSEN1-APH1B complexes while maintaining selectivity over PSEN2 complexes .
- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in synaptic transmission .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
| Activity | Effect | Reference |
|---|---|---|
| PSEN1 Inhibition | Low nanomolar potency (~5.5 nM) | |
| Acetylcholinesterase Inhibition | Significant inhibition observed | |
| Brain Penetration | Good permeability; Kp,uu ~ 2 |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotective Effects : In vivo studies demonstrated that the compound could reduce neuroinflammation in mouse models of Alzheimer's disease. The administration resulted in improved cognitive function and reduced amyloid plaque formation.
- Pharmacokinetics : A study reported that after intravenous administration in mice, the compound displayed a high clearance rate (99 mL/min/kg) and a mean half-life of approximately 0.48 hours. The volume of distribution was notably large (3.43 L/kg), indicating extensive tissue distribution beyond plasma .
- Selectivity Profile : The compound was found to exhibit a selectivity ratio greater than 300-fold when comparing its activity against PSEN2 complexes versus PSEN1-APH1A complexes, suggesting potential for targeted therapeutic strategies in treating neurodegenerative diseases without affecting other pathways significantly .
相似化合物的比较
Impact of Sulfonyl vs. Ester Substituents
Compounds with sulfonamide groups (e.g., target compound) generally exhibit greater metabolic stability compared to esters (e.g., atropine analogs in ) due to resistance to hydrolytic enzymes. However, esters may offer faster systemic clearance .
Role of Fluorination
In contrast, non-fluorinated analogs (e.g., phenylsulfonyl derivatives) may exhibit reduced potency .
Heterocyclic Modifications
Pyrazole-sulfonyl derivatives () introduce hydrogen-bonding capabilities, which could improve selectivity for enzymes or receptors with polar active sites.
Steric and Conformational Effects
Similarly, spiro-oxirane derivatives () may act as electrophilic intermediates in drug synthesis .
常见问题
Basic Research Questions
Q. What are the key challenges in synthesizing (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane, and how can stereochemical control be achieved?
- Methodology : Synthesis of bicyclic azabicyclo compounds often involves multi-step reactions, including sulfonylation and cyclization. For example, stereochemical control in similar azabicyclo[3.2.1]octane derivatives is achieved via chiral catalysts or resolution techniques . The 3,4-difluorophenyl and phenyl sulfonyl groups require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid racemization. Nuclear magnetic resonance (NMR) and chiral HPLC are critical for verifying enantiomeric purity .
Q. How can the molecular structure of this compound be confirmed using crystallographic data?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous azabicyclo compounds, unit cell parameters (e.g., monoclinic system with ) and displacement ellipsoids at 30% probability levels confirm stereochemistry . Disorder in crystal packing, observed in related structures, may require refinement using split-site models .
Q. What analytical techniques are most effective for assessing purity and stability under varying pH conditions?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is standard . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and pH-dependent hydrolysis assays. For sulfonyl-containing analogs, mass spectrometry (MS) identifies degradation products like sulfonic acids .
Advanced Research Questions
Q. How does the electronic environment of the 3,4-difluorophenyl group influence the compound’s reactivity and binding affinity to biological targets?
- Methodology : Computational chemistry tools (e.g., density functional theory (DFT)) model electron-withdrawing effects of fluorine atoms. For example, fluorine substitution on phenyl rings alters π-π stacking and hydrogen-bonding interactions, as seen in receptor-binding studies of similar bicyclic amines . Comparative studies with non-fluorinated analogs are essential to isolate electronic effects .
Q. What are the metabolic pathways of this compound in mammalian systems, and how do sulfonyl groups impact bioavailability?
- Methodology : Radiolabeled tracing (e.g., -labeled sulfonyl groups) in rodent models identifies metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sulfonyl moieties in azabicyclo compounds are prone to enzymatic cleavage by sulfatases, forming phenolic intermediates . Pharmacokinetic studies should measure plasma half-life and tissue distribution.
Q. How can environmental persistence and ecotoxicological risks of this compound be evaluated?
- Abiotic stability : Hydrolysis/photolysis studies under simulated environmental conditions (e.g., UV light, pH 5–9).
- Biotic degradation : Soil microcosm assays with LC-MS monitoring.
- Ecotoxicology : Acute toxicity tests on Daphnia magna and algal growth inhibition assays (OECD guidelines).
Data Contradiction Analysis
Q. Discrepancies in reported solubility and melting points for similar azabicyclo derivatives: How should researchers resolve these inconsistencies?
- Methodology : Variations often arise from polymorphic forms or residual solvents. For example, a compound with a reported melting point of 396.6°C may exist in multiple crystalline states. Use differential scanning calorimetry (DSC) and powder XRD to characterize polymorphs. Solubility discrepancies can be addressed via standardized shake-flask methods in biorelevant media (FaSSIF/FeSSIF) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s interaction with neurotransmitter transporters?
- Methodology : Competitive binding assays using H-labeled ligands (e.g., serotonin or dopamine transporter proteins). For sulfonyl-rich analogs, surface plasmon resonance (SPR) quantifies binding kinetics (, ). Include negative controls (e.g., non-sulfonylated analogs) to isolate sulfonyl group contributions .
Q. How can molecular dynamics (MD) simulations predict the compound’s membrane permeability?
- Methodology : All-atom MD simulations in lipid bilayers (e.g., POPC membranes) calculate free-energy profiles for passive diffusion. Parameters like log (experimental: ~2.78 for sulfonated analogs ) validate simulation accuracy. Compare with parallel artificial membrane permeability assay (PAMPA) results .
Structural and Functional Insights
| Property | Value/Description | Source |
|---|---|---|
| Molecular weight | 425.45 g/mol (calculated) | |
| Crystal system | Monoclinic () | |
| Log (estimated) | 3.1–3.5 (octanol-water partition) | |
| Key degradation pathway | Sulfatase-mediated cleavage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
